(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
Overview
Description
(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperidine derivative.
Protection: The amine group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 4-position of the piperidine ring. This can be achieved through various methods, including oxidation reactions.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester. This is typically done using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Ketones or aldehydes (from oxidation)
- Free amines (from reduction)
- Various substituted derivatives (from substitution)
Scientific Research Applications
(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid: Lacks the ester group, making it more polar.
(2R,4S)-N-Boc-4-hydroxypiperidine: Lacks the carboxylate group, making it less reactive in certain reactions.
Uniqueness
(2R,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both the Boc protecting group and the ethyl ester makes it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121713 | |
Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-19-1 | |
Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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